

# What are the chemical properties of humic acid sodium salt?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Humic acid sodium salt*

Cat. No.: *B1343089*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Humic Acid Sodium Salt**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Humic acid sodium salt**, or sodium humate, is the salt of humic acid, a principal component of humic substances which are major constituents of soil organic matter, peat, and lignite.<sup>[1]</sup> These complex supramolecular assemblies are formed from the chemical and biological degradation of plant and animal matter.<sup>[2]</sup> Due to its unique structural and chemical properties, sodium humate exhibits a range of functionalities, including ion exchange, chelation, and adsorption, making it a subject of interest in agriculture, environmental remediation, and increasingly, in biomedical and pharmaceutical sciences.<sup>[3][4]</sup>

This guide provides a detailed overview of the core chemical properties of **humic acid sodium salt**, supported by quantitative data, experimental protocols, and conceptual diagrams to serve as a comprehensive resource for technical professionals.

## Molecular Structure and Composition

Humic acid does not have a single, defined chemical structure. Instead, it is understood as a heterogeneous supramolecular association of smaller, diverse organic molecules. These molecules are held together by weak intermolecular forces, such as hydrogen bonds and hydrophobic interactions, rather than forming a single large polymer.

The core components of this assembly include:

- Aromatic Cores: Polycyclic aromatic and heterocyclic rings form a significant part of the structure.[5]
- Aliphatic Chains: These act as bridges connecting the aromatic units.
- Functional Groups: A high density of oxygen-containing functional groups is a key characteristic. The most prominent are carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups, which are responsible for its acidity, charge density, and high reactivity.[6] Other groups like quinones, carbonyls, and hydroxyls are also present.[5][6]

```
// Edges representing weak interactions edge [style=dashed, color="#5F6368",  
arrowhead=none]; Aromatic1 -> Aliphatic1 -> Aromatic2; Aliphatic1 -> Aliphatic2; Aromatic2 ->  
FG3 [lhead=cluster_fg2]; Aromatic1 -> FG1 [lhead=cluster_fg1];
```

```
// Logical connections to functional groups edge [style=solid, color="#EA4335",  
arrowhead=vee]; Aromatic1 -> FG2 [lhead=cluster_fg1]; Aliphatic2 -> FG4 [lhead=cluster_fg2];  
} /**
```

- Caption: Conceptual model of the supramolecular structure of humic acid. \*/

## Quantitative Chemical Properties

The chemical properties of **humic acid sodium salt** can vary depending on its source (e.g., lignite, peat, soil) and the extraction method used. The following tables summarize typical quantitative data.

### Table 1: Physicochemical Properties

| Property             | Value / Range                     | Source(s) |
|----------------------|-----------------------------------|-----------|
| Appearance           | Black or dark brown powder/flakes | [7]       |
| Molecular Formula    | C9H8Na2O4 (representative core)   | [1]       |
| Solubility (Water)   | 80-100%                           | [7]       |
| Solubility (Organic) | Soluble in DMSO, Acetone, etc.    | [8]       |
| pH (1% solution)     | 9.0 - 11.0 (Alkaline)             | [7]       |
| Melting Point        | >300 °C                           | [9]       |

**Table 2: Typical Elemental Composition (Dry Basis)**

| Element      | Percentage Range (%) | Source(s) |
|--------------|----------------------|-----------|
| Carbon (C)   | 51.1 - 55.4%         | [2]       |
| Hydrogen (H) | 3.7 - 4.7%           | [2]       |
| Oxygen (O)   | 36.8 - 40.0%         | [2]       |
| Nitrogen (N) | 3.7 - 4.2%           | [2]       |
| Sulfur (S)   | 0.4 - 0.7%           | [10]      |

**Table 3: Acidic Functional Group Content**

| Functional Group          | Concentration Range (meq/g) | Source(s) |
|---------------------------|-----------------------------|-----------|
| Total Acidity             | 7.2 - 14.0                  | [7][11]   |
| Carboxylic Groups (-COOH) | 2.8 - 6.2                   | [7][12]   |
| Phenolic Groups (-OH)     | 1.9 - 3.2                   | [7][12]   |

**Table 4: Molecular Weight Distribution**

| Parameter           | Value / Range<br>(Daltons) | Description                                     | Source(s)           |
|---------------------|----------------------------|-------------------------------------------------|---------------------|
| Weight-Average (Mw) | 20,000 - 50,000 (Bulk)     | Represents the average weight of the molecules. | <a href="#">[1]</a> |
| Full Range          | 2,000 - >500,000           | Indicates high polydispersity.                  | <a href="#">[1]</a> |

## Key Chemical Mechanisms

### Chelation of Metal Ions

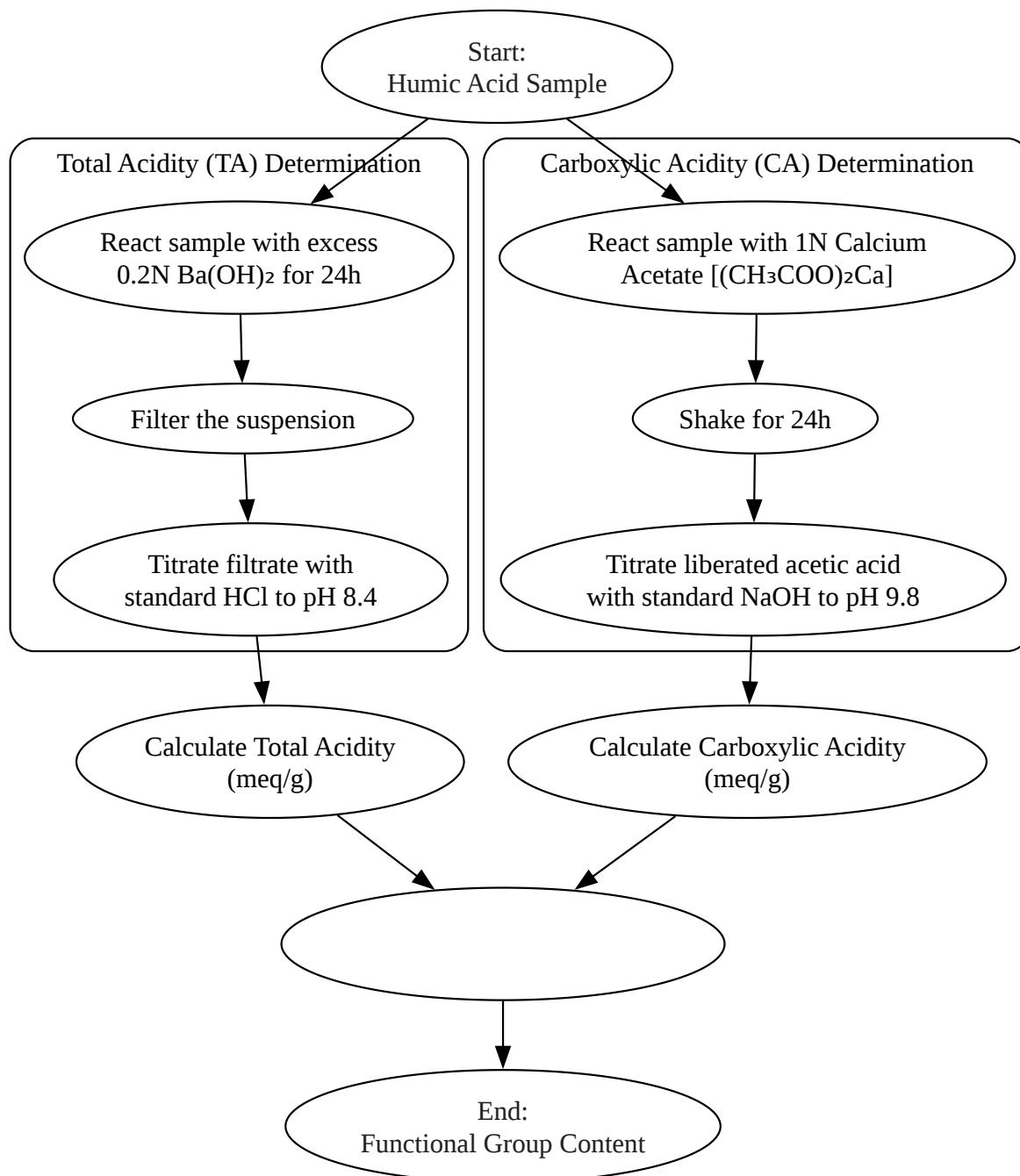
A defining property of sodium humate is its ability to chelate metal ions. The carboxyl and phenolic hydroxyl groups act as ligands, donating lone pair electrons to form stable coordination complexes with polyvalent metal cations (e.g.,  $\text{Fe}^{3+}$ ,  $\text{Cu}^{2+}$ ,  $\text{Zn}^{2+}$ ). This process sequesters the metal ions, influencing their bioavailability and mobility in environmental and biological systems. In drug development, this property is explored for enhancing mineral absorption and for detoxification of heavy metals.

// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2; Metal -> p1 -> p2 -> coo1; } /\*\*

- Caption: Chelation of a metal ion by carboxyl and phenolic groups. \*/

## Experimental Protocols

### Protocol for Elemental Analysis (CHNS/O)


This protocol is based on the principles of dynamic flash combustion (Pregl-Dumas method).

- Sample Preparation:
  - Dry the sodium humate sample to a constant weight to remove moisture.
  - Homogenize the sample by grinding it into a fine powder.

- Accurately weigh 1-5 mg of the prepared sample into a pre-cleaned tin or silver capsule using a microbalance.[2]
- Combustion:
  - Introduce the capsule into the combustion chamber of an elemental analyzer.
  - Heat the sample to ~1000-1150 °C in an oxygen-rich environment.[5] This converts carbon to CO<sub>2</sub>, hydrogen to H<sub>2</sub>O, nitrogen to N<sub>2</sub>/NO<sub>x</sub>, and sulfur to SO<sub>2</sub>.
- Reduction and Gas Separation:
  - Pass the combustion gases over heated copper (~600 °C) to remove excess oxygen and reduce any nitrogen oxides (NO<sub>x</sub>) to N<sub>2</sub> gas.
  - The resulting gas mixture (CO<sub>2</sub>, H<sub>2</sub>O, N<sub>2</sub>, SO<sub>2</sub>) is swept by a helium carrier gas into a gas chromatography (GC) column for separation.[5]
- Detection and Quantification:
  - Measure the concentration of each separated gas using a thermal conductivity detector (TCD).
  - For oxygen analysis, pyrolyze the sample in a separate step to form carbon monoxide (CO), which is then detected.
  - Calculate the elemental percentages based on the detector response and the initial sample weight, using certified standards (e.g., acetanilide) for calibration.

## Protocol for Functional Group Analysis (Potentiometric Titration)

This method determines the content of acidic functional groups (total acidity, carboxylic, and phenolic).

[Click to download full resolution via product page](#)

- Caption: Workflow for determining acidic functional group content. \*/

- Determination of Total Acidity (Barium Hydroxide Method):
  - Weigh approximately 50 mg of the dried sample into a stoppered flask.
  - Add 20 mL of 0.2 N Ba(OH)<sub>2</sub> solution. Prepare a blank with only Ba(OH)<sub>2</sub>.
  - Shake the flasks for 24 hours at room temperature.
  - Filter the suspension and wash the residue with CO<sub>2</sub>-free distilled water.
  - Combine the filtrate and washings and titrate potentiometrically with a standardized 0.5 N HCl solution to a pH of 8.4.
  - Total acidity is calculated from the difference in titration volumes between the blank and the sample.
- Determination of Carboxylic Groups (Calcium Acetate Method):[\[7\]](#)
  - Weigh approximately 50 mg of the sample into a stoppered flask.
  - Add 10 mL of 1 N (CH<sub>3</sub>COO)<sub>2</sub>Ca and 40 mL of CO<sub>2</sub>-free distilled water. Prepare a blank.
  - Shake for 24 hours at room temperature.
  - Filter the suspension and wash the residue.
  - Titrate the combined filtrate (containing liberated acetic acid) potentiometrically with a standardized 0.1 N NaOH solution to a pH of 9.8.
  - Carboxylic group content is calculated from the difference in titration volumes.
- Determination of Phenolic Groups:
  - The content of phenolic hydroxyl groups is determined by subtracting the carboxylic group content from the total acidity.
  - Phenolic Acidity = Total Acidity - Carboxylic Acidity

# Protocol for Molecular Weight Determination (Size-Exclusion Chromatography)

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume.

- System Setup:
  - Mobile Phase: Prepare an aqueous buffer, e.g., 0.025 M  $\text{Na}_2\text{B}_4\text{O}_7$  with 0.025 M NaCl at pH 9.1. The mobile phase must fully dissolve the sodium humate and prevent interactions with the column material. Filter and degas the mobile phase.
  - Column: Select an appropriate SEC column (e.g., hydroxyethyl methacrylate-based) with a pore size suitable for the expected molecular weight range (e.g., 1-1000 kDa).
  - Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved on the detector.
- Calibration:
  - Prepare a series of standards with known molecular weights (e.g., polystyrene sulfonates or globular proteins) that cover the separation range of the column.
  - Inject each standard individually and record its retention time (or elution volume).
  - Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.
- Sample Analysis:
  - Dissolve a known concentration of the dried sodium humate sample in the mobile phase. Filter the solution to remove any particulates.
  - Inject the sample solution into the SEC system.
  - Record the chromatogram using a suitable detector (e.g., UV-Vis at 254 nm or Refractive Index).

- Data Interpretation:
  - Using the calibration curve, determine the molecular weight for each point along the sample's chromatogram.
  - Calculate the weight-average molecular weight ( $M_w$ ), number-average molecular weight ( $M_n$ ), and polydispersity index ( $M_w/M_n$ ) to characterize the molecular weight distribution.

## Conclusion

**Humic acid sodium salt** is a structurally complex and chemically versatile material. Its properties are defined by a supramolecular assembly rich in carboxylic and phenolic functional groups, which dictate its high solubility in alkaline water, broad molecular weight distribution, and significant capacity for chelation and ion exchange. The standardized protocols provided herein for elemental analysis, functional group quantification, and molecular weight determination are essential for the rigorous characterization required in research, environmental science, and the development of novel pharmaceutical applications. A thorough understanding of these chemical properties is critical for harnessing the full potential of this unique biomaterial.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. フミン酸ナトリウム塩 technical grade | Sigma-Aldrich [sigmaaldrich.com]
2. lifesciencesite.com [lifesciencesite.com]
3. humicacidinc.com [humicacidinc.com]
4. researchgate.net [researchgate.net]
5. Sodium Humate CAS No. 68131-04-4 | SAINT HUMIC ACID [humicacidinc.com]
6. ph01.tci-thaijo.org [ph01.tci-thaijo.org]

- 7. Sodium Humate Factory - Largest Organic Fertilizers Manufacturer in China | HUMICO [[ihumico.com](http://ihumico.com)]
- 8. mdpi.com [[mdpi.com](http://mdpi.com)]
- 9. mdpi.com [[mdpi.com](http://mdpi.com)]
- 10. researchgate.net [[researchgate.net](http://researchgate.net)]
- 11. mdpi.com [[mdpi.com](http://mdpi.com)]
- 12. researchgate.net [[researchgate.net](http://researchgate.net)]
- To cite this document: BenchChem. [What are the chemical properties of humic acid sodium salt?]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1343089#what-are-the-chemical-properties-of-humic-acid-sodium-salt>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)